

# Comprehensive Technical Analysis of Astragaloside III: Immunomodulatory Mechanisms and Therapeutic Potential

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## Compound Focus: Astragaloside III

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## Introduction and Chemical Background

**Astragaloside III** (AS-III) is a **triterpenoid saponin** compound derived from the traditional Chinese medicinal plant *Astragalus mongholicus* Bunge (AM), a herb known for its immunomodulatory properties and classified as a "medicine food homology" plant with extensive history in traditional medicine [1]. AS-III represents one of the **most bioactive components** isolated from *Astragalus* species, demonstrating significant potential as an immunomodulatory agent with multiple mechanisms of action. While various Astragaloside compounds (I, II, IV, and VII) have been studied for their immune-enhancing properties, AS-III has recently emerged as a compound of particular interest due to its **potent immunorestorative capabilities** and multifaceted effects on both innate and adaptive immune responses [2] [3].

The growing interest in AS-III aligns with increasing attention on natural products as sources of potential immunotherapeutic agents, particularly for combating immunosuppression associated with chemotherapy and for enhancing anti-tumor immunity. Unlike broad-spectrum immunostimulants that may cause excessive inflammation, AS-III appears to exert **targeted immunomodulation** through specific molecular pathways, making it an attractive candidate for drug development [1]. This technical review comprehensively examines the mechanisms of action of AS-III based on current experimental evidence, with particular emphasis on its signaling pathways, molecular targets, and potential therapeutic applications.

Table: Chemical and Pharmacological Profile of **Astragaloside III**

Parameter	Specification
Source	<i>Astragalus mongholicus</i> Bunge (Astragali Radix)
Chemical Classification	Triterpenoid saponin
Molecular Weight	Not specified in sources
Purity Available	>98% for experimental use
Key Pharmacological Activities	Immunomodulation, Anti-tumor, Anti-immunosuppressive
Solubility	DMSO (experimental stock solutions)

## Immunomodulatory Mechanisms of Action

### Attenuation of Immunosuppression via HIF-1 $\alpha$ /PDHK-1 Pathway

AS-III demonstrates a remarkable ability to counteract immunosuppression induced by chemotherapeutic agents, particularly cyclophosphamide (CTX). Through integrated network pharmacology analysis and experimental validation, researchers have identified that AS-III exerts its immunorestorative effects primarily through regulation of **cellular energy metabolism** and the **HIF-1 $\alpha$ /PDHK-1 signaling pathway** [1]. Network pharmacology studies revealed 105 common targets between AS-III and immunosuppression, with key targets including **LDHA, AKT1, and HIF1A** [1]. These targets are predominantly involved in glucose metabolism-related pathways such as regulation of lipolysis in adipocytes, carbohydrate digestion and absorption, cGMP-PKG signaling pathway, central carbon metabolism in cancer, and the HIF-1 pathway.

In CTX-induced immunosuppressive mouse models, AS-III administration demonstrated significant protective effects against **body weight reduction**, improved **immune organ indices** (spleen and thymus), and normalized **hematological parameters** [1]. At the molecular level, AS-III was shown to modulate the HIF-1 $\alpha$ /PDHK-1 pathway, resulting in reduced lactate production and restoration of ATP levels in immune cells. This metabolic reprogramming is crucial for restoring immune function in immunosuppressed

conditions. In hypoxic conditions mimicking the tumor microenvironment, AS-III effectively reduced the release of **pro-inflammatory mediators** including NO, TNF- $\alpha$ , and IL-1 $\beta$ , while simultaneously decreasing the expression of **metabolic enzymes** PDHK-1, LDH, HK, PK, and GLUT-1 [1]. These findings were further validated using specific inhibitors and agonists, confirming that AS-III attenuates immunosuppressive states specifically through systematic modulation of the HIF-1 $\alpha$ /PDHK-1 pathway.

## Macrophage Polarization and Tumor-Associated Macrophage Reprogramming

AS-III demonstrates a remarkable capacity to modulate macrophage polarization and function, particularly in the context of tumor microenvironment regulation. Research has revealed that AS-III effectively **inhibits M2 polarization** of tumor-associated macrophages (TAMs) while promoting their **differentiation toward the M1 phenotype** [4] [5]. This reprogramming is mediated through inhibition of the MAPK signaling pathway, specifically through reducing phosphorylation of key MAPK components including **ERK, JNK, and p38** [4]. The significance of this macrophage phenotype switching is substantial, as M1 macrophages possess antitumor functions while M2 macrophages typically promote tumor progression and exhibit anti-inflammatory activities.

The effect of AS-III on macrophage polarization produces profound consequences in the tumor microenvironment. Through repression of M2 TAMs, AS-III effectively **suppresses tumor metastasis, inhibits angiogenesis, and induces apoptosis** in lung cancer models [4]. Further investigation revealed that the tumor inhibitory effects of AS-III are mediated through the **Akt/mTOR signaling pathway** [4]. This dual modulation of both MAPK signaling in macrophages and Akt/mTOR signaling in tumor cells positions AS-III as a promising candidate for cancer immunotherapy. The compound's ability to modify the tumor immune microenvironment by reprogramming TAMs represents a novel approach to tumor immunotherapy that leverages the body's innate immune system to combat cancer progression.

Table: Effects of **Astragaloside III** on Macrophage Polarization and Function

Parameter	Effect of AS-III	Experimental Model
M1 Marker (CD86) Expression	Increased	THP-1 and RAW264.7 cells

Parameter	Effect of AS-III	Experimental Model
M2 Marker (CD206) Expression	Decreased	THP-1 and RAW264.7 cells
M1-associated Cytokines (TNF- $\alpha$ , IL-1 $\beta$ )	Upregulated	THP-1 and RAW264.7 cells
M2-associated Markers (Arg-1, TGF- $\beta$ )	Downregulated	THP-1 and RAW264.7 cells
MAPK Signaling (p-ERK, p-JNK, p-p38)	Inhibited	THP-1 and RAW264.7 cells
Tumor Metastasis	Suppressed	Lewis lung cancer mouse model
Angiogenesis (VEGFA, CD31)	Inhibited	Lewis lung cancer mouse model

## Natural Killer Cell Activation and Enhanced Anti-Tumor Response

AS-III demonstrates a significant capacity to enhance the anti-tumor activity of Natural Killer (NK) cells, which play a crucial role in innate immunity against cancer. Experimental evidence indicates that AS-III effectively **elevates the expression** of key activating receptors on NK cells, including **NKG2D and Fas**, while simultaneously increasing **interferon- $\gamma$  (IFN- $\gamma$ ) production** [2] [3]. These changes result in substantially enhanced tumor-killing capability of NK cells. The molecular mechanism underlying increased IFN- $\gamma$  production involves AS-III-mediated **upregulation of the transcription factor T-bet**, a master regulator of IFN- $\gamma$  expression in NK cells [3].

In both cell co-culture assays and CT26 colon carcinoma-bearing mouse models, AS-III treatment demonstrated substantial **tumor growth inhibition** by increasing the **infiltration of NK cells** into tumor tissues and upregulating the antitumor response of NK cells [2]. This enhanced immune surveillance and elimination of tumor cells highlights the potential of AS-III as an immunotherapeutic agent, particularly for cancers with known NK cell sensitivity. The effect of AS-III on NK cell function represents a distinct mechanism from its impact on macrophage polarization, suggesting that AS-III employs multiple complementary pathways to enhance anti-tumor immunity. This multifaceted immunomodulatory profile positions AS-III as a promising candidate for combination therapies with conventional cancer treatments.

## Direct Antitumor Effects and Apoptosis Induction

Beyond its immunomodulatory properties, AS-III demonstrates direct antitumor effects through induction of apoptosis in cancer cells. In non-small cell lung cancer (NSCLC) models, AS-III treatment significantly **inhibited proliferation** and **promoted apoptosis** in A549 and H460 cell lines [6]. Quantitative proteomic analysis of AS-III-treated A549 cells revealed that the compound modulates functional signaling pathways associated with apoptosis and metabolism, with particular impact on **annexin A1 (ANXA1) expression** [6]. This reduction in ANXA1, a protein frequently overexpressed in cancers and associated with poor prognosis, represents a key mechanism in AS-III's direct antitumor activity.

At the molecular level, AS-III promotes apoptosis through multiple interconnected pathways. Treatment with AS-III resulted in **increased levels** of cleaved caspase-3 and PARP1, hallmark indicators of apoptotic pathway activation [6]. Additionally, AS-III treatment significantly **decreased the LC3-I/LC3-II ratio**, suggesting potential effects on autophagic processes [6]. Further mechanistic investigations revealed that AS-III promotes NSCLC apoptosis by **downregulating phosphorylation** of P38, JNK, and AKT, while simultaneously **inhibiting expression** of the anti-apoptotic protein Bcl-2 and **upregulating expression** of the pro-apoptotic protein Bax [6]. These multipronged effects on apoptotic signaling networks indicate that AS-III induces programmed cell death in cancer cells through coordinated modulation of several critical pathways, providing a strong mechanistic foundation for its observed antitumor efficacy.

Table: Direct Antitumor Effects of **Astragaloside III** on Cancer Cells

Parameter	Effect of AS-III	Experimental Model
Cell Proliferation	Significant inhibition	A549 and H460 NSCLC cells
Apoptosis Rate	Marked increase	A549 and H460 NSCLC cells
ANXA1 Expression	Downregulated	A549 and H460 NSCLC cells
Cleaved Caspase-3	Upregulated	A549 and H460 NSCLC cells
Cleaved PARP1	Upregulated	A549 and H460 NSCLC cells
Bcl-2 Expression	Downregulated	A549 and H460 NSCLC cells

Parameter	Effect of AS-III	Experimental Model
Bax Expression	Upregulated	A549 and H460 NSCLC cells
P38, JNK, AKT Phosphorylation	Inhibited	A549 and H460 NSCLC cells

## Experimental Protocols and Methodologies

### In Vitro Experimental Approaches

The investigation of AS-III's mechanisms of action has employed a range of sophisticated in vitro methodologies across multiple studies. For immunological studies, **macrophage cell lines** (particularly RAW264.7 and THP-1) have been extensively utilized to examine effects on macrophage polarization and function [1] [4]. These cells are typically cultured in appropriate media (DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and maintained at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>. For polarization studies, macrophages are induced to transform into M0, M1, and M2 phenotypes using specific cytokine cocktails, with M1 polarization typically induced by LPS and IFN- $\gamma$ , while M2 polarization is induced by IL-4 and IL-13 [4].

NK cell functional assays have been conducted using **spleenocytes isolated from mice** or isolated NK cells cultured in RPMI-1640 medium supplemented with IL-2 (2 ng/ml) and IL-12 (20 ng/ml) to maintain NK cell viability and function [2] [3]. AS-III is typically added at concentrations ranging from 4 nM to 40 nM for 48 hours before functional assessments. For tumor cell co-culture assays, CT26 colon carcinoma cells are labeled with CFSE and co-cultured with AS-III-stimulated spleenocytes or isolated NK cells at effector-to-target (E:T) ratios of 1:1 for 6 hours, after which tumor cell killing is assessed [3].

Antitumor activity assessments employ various human cancer cell lines, including **A549 and NCI-H460** for NSCLC models and other cell lines specific to cancer types under investigation [6]. Cells are typically treated with different concentrations of AS-III (ranging from 25-400  $\mu$ mol/L) for 24 hours, followed by assessment of viability, proliferation, and apoptosis. Cell viability is commonly measured using **CCK-8 assays**, while proliferation is assessed via **EdU incorporation assays** [6]. Apoptosis is typically quantified

using **flow cytometry** with Annexin V/PI staining, and molecular mechanisms are investigated through **western blotting** and **quantitative proteomic analysis** [6].

## In Vivo Experimental Models

The efficacy and mechanisms of AS-III have been validated in several in vivo models, each designed to address specific research questions. For immunosuppression studies, a **CTX-induced immunosuppression mouse model** is commonly employed [1]. In this model, mice are injected intraperitoneally with CTX (typically 80 mg/kg) for three consecutive days to induce immunosuppression, followed by AS-III administration at various doses (e.g., 10, 20, or 40 mg/kg) for a specified treatment period. Immunosuppression is confirmed by reductions in body weight, immune organ indices (spleen and thymus), and hematological parameters, while restoration of these parameters indicates recovery of immune function.

For antitumor efficacy studies, both **subcutaneous xenograft models** and **syngeneic tumor models** have been utilized [4] [2]. In subcutaneous xenograft models, human cancer cells (e.g., A549 for lung cancer) are implanted into immunodeficient mice, while syngeneic models (e.g., CT26 colon carcinoma in BALB/c mice or Lewis lung cancer in C57BL/6 mice) are used in immunocompetent hosts to evaluate interactions with the immune system [4] [2]. Tumor volume and weight are monitored regularly, and at study endpoint, tumors are collected for analysis of apoptosis (TUNEL staining), immunohistochemistry (e.g., CD31 for angiogenesis, Ki-67 for proliferation, F4/80 and CD68 for macrophage infiltration), and protein expression (western blotting or immunofluorescence) [4].

Table: In Vivo Experimental Models for Studying **Astragaloside III**

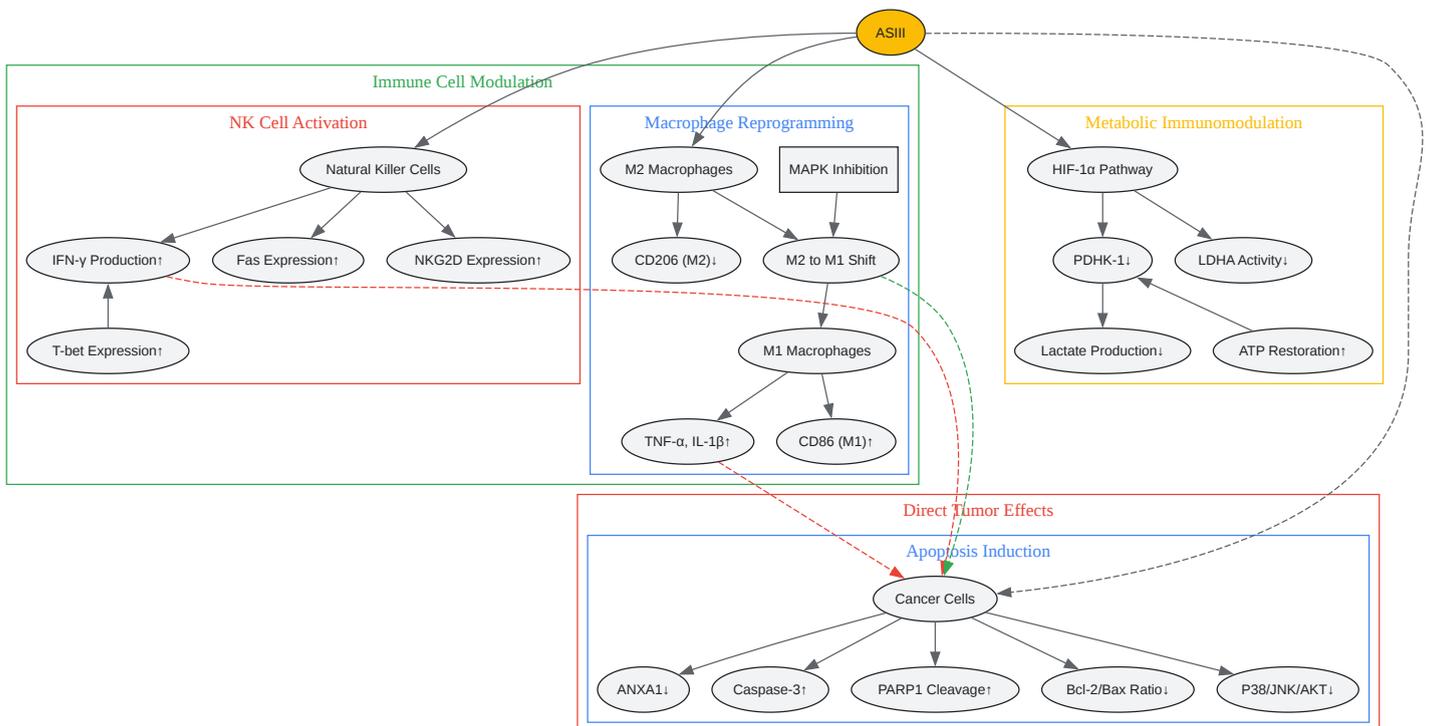
Model Type	Induction Method	AS-III Treatment	Key Readouts
CTX-induced Immunosuppression	CTX (80 mg/kg, i.p., 3 days)	10, 20, 40 mg/kg, various durations	Body weight, immune organ indices, hematological parameters, serum cytokines

Model Type	Induction Method	AS-III Treatment	Key Readouts
<b>Subcutaneous Xenograft</b>	A549 or H460 cells in immunodeficient mice	10-40 mg/kg, i.p. or oral gavage	Tumor volume/weight, apoptosis markers, proliferation indices
<b>Syngeneic Tumor Models</b>	CT26 colon carcinoma or Lewis lung cancer in immunocompetent mice	10-40 mg/kg, i.p. or oral gavage	Tumor growth, immune cell infiltration, cytokine profiles, metastasis
<b>TAM-focused Studies</b>	Lewis lung cancer in C57BL/6 mice	15, 30 mg/kg, i.p.	Macrophage polarization, metastasis, angiogenesis, Akt/mTOR signaling

## Conclusion and Therapeutic Applications

The comprehensive analysis of **Astragaloside III** reveals a complex multi-target mechanism of action that encompasses **immunomodulatory effects**, **direct antitumor activity**, and **metabolic reprogramming** of immune cells. The compound demonstrates exceptional potential as a therapeutic agent, particularly for counteracting chemotherapy-induced immunosuppression and enhancing anti-tumor immunity. Through modulation of the HIF-1 $\alpha$ /PDHK-1 pathway, AS-III effectively restores immune function in immunosuppressed conditions, while its impact on macrophage polarization and NK cell activation positions it as a promising candidate for cancer immunotherapy [1] [4] [2].

The therapeutic implications of these findings are substantial. AS-III could be developed as an **adjunct to conventional chemotherapy** to mitigate treatment-induced immunosuppression, potentially improving treatment outcomes and reducing opportunistic infections. Additionally, its ability to reprogram the tumor microenvironment by modulating TAMs and enhancing NK cell function suggests potential applications in **combination with other immunotherapies**, such as immune checkpoint inhibitors [4] [5]. The multifaceted mechanisms of AS-III, targeting both immune cells and cancer cells through distinct pathways, provide a strong rationale for continued investigation and development of this promising natural compound as a potential therapeutic agent.



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